1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
CAS No.: 1094373-91-7
Cat. No.: VC11469815
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094373-91-7 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 1-prop-2-enoyl-2,3-dihydroindole-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h2-4,7H,1,5-6H2,(H,15,16) |
| Standard InChI Key | PPYMTSWPJJZQMD-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid consists of a 2,3-dihydroindole ring system, which reduces aromaticity compared to fully unsaturated indoles. The prop-2-enoyl group (CH₂=CH–CO–) is attached to the nitrogen atom at the 1-position, while the carboxylic acid (–COOH) occupies the 5-position. This arrangement introduces both electrophilic (acryloyl) and nucleophilic (carboxylic acid) reactive sites, enabling diverse chemical modifications.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| IUPAC Name | 1-prop-2-enoyl-2,3-dihydroindole-5-carboxylic acid | |
| SMILES | C1CN(C2=C1C=C(C=C2)C(=O)O)C(=O)C=C | |
| InChIKey | PPYMTSWPJJZQMD-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s solubility profile is influenced by its polar carboxylic acid group and nonpolar dihydroindole scaffold. It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water. The acryloyl group’s electron-deficient double bond contributes to reactivity in Michael addition and polymerization reactions.
Synthesis and Modification Strategies
Primary Synthesis Pathway
The synthesis typically begins with 2,3-dihydro-1H-indole-5-carboxylic acid, which undergoes N-acylation using acryloyl chloride or acrylate esters under basic conditions. For example, reaction with acryloyl chloride in the presence of triethylamine yields the target compound with >90% purity after recrystallization.
Table 2: Representative Synthesis Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Acryloyl chloride | Tetrahydrofuran | 0–25°C | 85–92% |
| Triethylamine (base) | – | – | – |
| Purification | Ethanol/water recrystallization | – | – |
Derivative Formation
The carboxylic acid group at the 5-position permits further functionalization. Esterification with methanol/hydrochloric acid produces the methyl ester, while amide derivatives can be synthesized via coupling reagents like HATU. Such modifications are critical for tuning bioavailability in drug discovery .
Biological and Pharmacological Relevance
Anti-Angiogenic Activity
Compounds featuring the 2,3-dihydroindole scaffold, such as 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, exhibit anti-angiogenic effects by inhibiting heparanase (IC₅₀: 200–500 nM) . This suggests potential applications in cancer therapy, where angiogenesis suppression is therapeutic .
Industrial and Materials Science Applications
Polymer Chemistry
The acryloyl moiety enables participation in radical polymerization, forming cross-linked polymers with tunable mechanical properties. Such materials are explored for drug delivery systems and biodegradable plastics.
Analytical Standards
Future Research Directions
Drug Discovery
Structural optimization could enhance cPLA₂α inhibition efficacy. Introducing electron-withdrawing groups to the acryloyl moiety may increase electrophilicity, improving covalent binding to enzymatic targets .
Material Innovation
Copolymerization with vinyl monomers (e.g., styrene) could yield hydrogels with pH-responsive behavior, leveraging the carboxylic acid’s ionization.
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